molecular formula C17H14N2O4 B5663053 2-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]BENZAMIDE

2-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]BENZAMIDE

Cat. No.: B5663053
M. Wt: 310.30 g/mol
InChI Key: NQZBFXHVNIQBHD-SOFGYWHQSA-N
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Description

2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enamido]benzamide is a complex organic compound that features a benzodioxole moiety and an enamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enamido]benzamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone using basic or acidic catalysis . For instance, the reaction between quinoline-3-carboxylic acid and thionyl chloride, followed by the addition of 4-aminoacetophenone, can yield an intermediate product. This intermediate can then undergo a Claisen-Schmidt reaction with piperonal in the presence of potassium hydroxide (KOH) in ethanol under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enamido]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enamido]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enamido]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enamido]benzamide apart is its specific structure, which combines a benzodioxole moiety with an enamido linkage. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c18-17(21)12-3-1-2-4-13(12)19-16(20)8-6-11-5-7-14-15(9-11)23-10-22-14/h1-9H,10H2,(H2,18,21)(H,19,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZBFXHVNIQBHD-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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